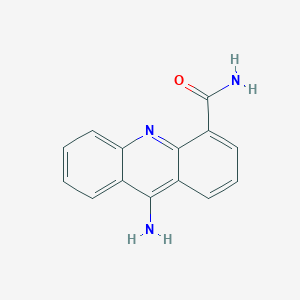

9-Aminoacridine-4-carboxamide

Übersicht

Beschreibung

9-Aminoacridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound, in particular, has shown promise as a DNA intercalating agent with potent cytotoxic and antileukemic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminoacridine-4-carboxamide typically involves the following steps:

Preparation of 2-arylamino benzoic acids: This is achieved through the Ullmann condensation reaction of 2-bromobenzoic acid with various anilines.

Cyclization: The resulting 2-arylamino benzoic acids are then cyclized using polyphosphoric acid to yield acridone derivatives.

Amination: The acridone derivatives are further aminated to produce 9-aminoacridine derivatives.

Carboxamidation: Finally, the 9-aminoacridine derivatives are reacted with appropriate carboxylic acid derivatives to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Aminoacridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its reduced amine forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted acridine derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

9-AA has been extensively studied for its antitumor properties, primarily due to its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription, leading to cell death.

Case Studies

- A study involving bis(9-aminoacridine-4-carboxamides) demonstrated their potential to inhibit gene expression significantly, suggesting their use as targeted cancer therapies .

- Another investigation highlighted the sequence specificity of 9-AA complexes compared to cisplatin, showing enhanced reactivity towards specific DNA sequences, which could lead to improved therapeutic outcomes .

Antimicrobial Properties

Recent research has uncovered the potential of 9-AA as an antimicrobial agent, particularly against multidrug-resistant strains of bacteria.

Synergistic Effects

- 9-AA has been evaluated as an adjuvant to enhance the efficacy of existing antibiotics like rifampicin against resistant strains of Klebsiella pneumoniae. The compound demonstrated acceptable toxicity profiles while exhibiting synergistic antibacterial effects .

Mechanistic Insights

- The compound's ability to disrupt bacterial membranes and interfere with intracellular processes makes it a promising candidate for treating resistant infections. Studies have shown that it affects membrane permeability and induces oxidative stress in bacterial cells .

Structure-Activity Relationships (SAR)

The efficacy of 9-AA derivatives is closely linked to their chemical structure. Variations in side chains and linkers can significantly impact their biological activity.

| Compound | Side Chain | Activity | Notes |

|---|---|---|---|

| 9-AA | Ethylmorpholino | High cytotoxicity | Effective against leukemia cells |

| 9-AA | N-Methylpiperidin-4-yl | Moderate activity | Structural modifications enhance binding |

| Bis(9-AA) | Varies | Enhanced gene modulation | Potential for targeted cancer therapy |

Wirkmechanismus

The primary mechanism of action of 9-Aminoacridine-4-carboxamide involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, thereby inhibiting DNA replication and transcription . The compound also targets topoisomerases, enzymes that play a crucial role in DNA unwinding and replication . This dual action makes it a potent cytotoxic agent .

Vergleich Mit ähnlichen Verbindungen

Acridine-4-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with potent anticancer properties.

Triazoloacridone (C-1305): A triazole-acridine hybrid with unique anticancer activity.

Amsacrine (m-AMSA): A well-known anticancer agent that also intercalates into DNA.

Uniqueness: 9-Aminoacridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and cytotoxic properties. Its ability to inhibit topoisomerases further distinguishes it from other similar compounds .

Biologische Aktivität

9-Aminoacridine-4-carboxamide (9-AAC) is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an antitumor agent. This article reviews the biological properties, mechanisms of action, and structure-activity relationships (SAR) of 9-AAC and its derivatives, supported by case studies and research findings.

9-AAC primarily exhibits its biological activity through DNA intercalation , which disrupts DNA replication and transcription processes. The compound binds to DNA by intercalating between base pairs, leading to the stabilization of topoisomerase II cleavable complexes. This interaction is critical for inducing cytotoxic effects in cancer cells.

Key Mechanisms:

- Topoisomerase II Inhibition : 9-AAC has been shown to catalytically inhibit topoisomerase II, resulting in G1-S phase arrest and apoptosis in various cancer cell lines .

- Cytotoxicity : The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including lung (A-549) and cervical (HeLa) cancers .

Structure-Activity Relationships (SAR)

The effectiveness of 9-AAC is heavily influenced by its chemical structure. Research indicates that specific modifications to the acridine core and the carboxamide side chain can enhance or diminish biological activity.

Important Structural Features:

- The side chain must be positioned at the 4 position of the acridine ring.

- An unsubstituted NH group on the carboxamide enhances binding affinity.

- The presence of two methylene groups between the carboxamide NH and the terminal protonated amine group is crucial for activity .

Case Studies

Several studies have evaluated the biological activity of 9-AAC and its derivatives:

- Anticancer Evaluation : A study synthesized new derivatives of 9-AAC and tested them against A-549 and HeLa cell lines using MTT assays. Compound 5b showed significant activity against HeLa cells with a CTC50 of 47.50 µg/ml, while compound 5e demonstrated a CTC50 of 100 µg/ml against A-549 cells .

- Topoisomerase Interaction Studies : Research demonstrated that certain derivatives effectively stabilize topoisomerase I-DNA adducts, indicating their potential as nonlethal poisons that inhibit cancer cell proliferation without causing cell death directly .

- Comparative Binding Studies : Structural analyses revealed that modifications to the side chain can alter binding kinetics significantly. For instance, replacing a dimethylamino group with a morpholino moiety resulted in a loss of biological activity despite maintaining similar DNA binding profiles .

Data Tables

| Compound | Cell Line | CTC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| 9-Aminoacridine | HeLa | 47.50 | Topoisomerase II inhibition |

| 9-Aminoacridine | A-549 | 100 | DNA intercalation |

| Derivative 5b | HeLa | 47.50 | Stabilizes topoisomerase I-DNA adducts |

| Derivative 5e | A-549 | 100 | Nonlethal poison mechanism |

Eigenschaften

IUPAC Name |

9-aminoacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQAEEYIUMQDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147854 | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106988-43-6 | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.